

GSK3145095: Unprecedented Kinase Selectivity for a RIP1 Inhibitor

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Compound of Interest		
Compound Name:	GSK3145095	
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A Comparative Analysis of Kinome Scan Data for the Potent and Selective RIP1 Kinase Inhibitor, **GSK3145095**, for researchers, scientists, and drug development professionals.

GSK3145095 is a potent, orally active inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of cell death and inflammation.[1] Its remarkable selectivity distinguishes it within the landscape of kinase inhibitors, making it a valuable tool for investigating RIP1-mediated signaling pathways and a promising therapeutic candidate for various inflammatory diseases and cancers. This guide provides a comparative overview of the kinome scan data for **GSK3145095**, alongside related compounds, and details the experimental methodologies used to determine its selectivity.

Kinase Selectivity Profile

GSK3145095 has demonstrated exceptional selectivity for RIP1 kinase. Extensive screening against a broad panel of kinases has confirmed its highly specific binding profile. In a comprehensive study, GSK3145095 was tested at a concentration of 10 µM against 456 kinases in a KINOMEscan™ competition binding assay and against 359 kinases in a P33 radiolabeled assay.[2][3] In both extensive panels, GSK3145095 exhibited no significant inhibition of any kinase other than its intended target, RIP1.[2][3] This represents a greater than 1500-fold selectivity window, based on its potent RIP1 IC50 of 6.3 nM.[2][3]

For comparison, another potent RIP1 inhibitor, GSK2982772, also developed by GlaxoSmithKline, displays a similarly impressive selectivity profile. It too was found to be



completely specific for RIP1 when screened against a large panel of 456 kinases at a 10 μ M concentration.[4]

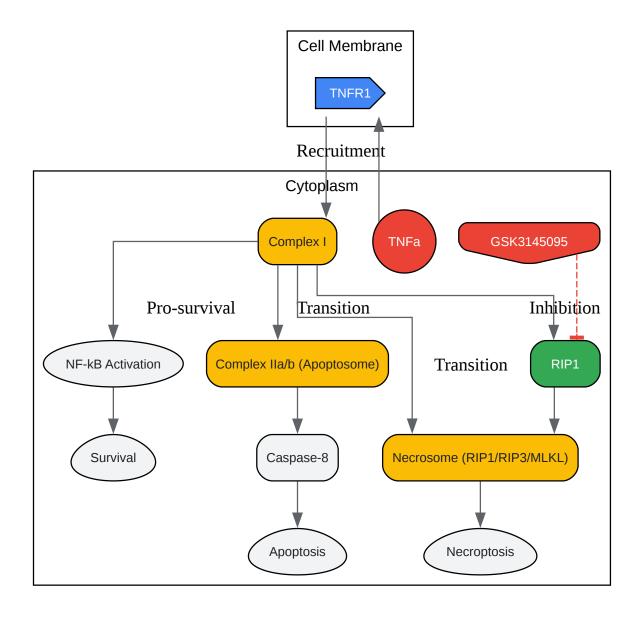
Compound	Primary Target	IC50 (nM)	Kinase Panel Size (KINOMEsc an™)	Off-Target Hits (at 10 µM)	Reference
GSK3145095	RIP1	6.3	456	0	[2][3]
GSK2982772	RIP1	16	456	0	[4]

Table 1: Comparative Kinase Selectivity of RIP1 Inhibitors. This table summarizes the high selectivity of **GSK3145095** and its analogue, GSK2982772. Both compounds show no off-target binding in extensive kinase screening panels at a high concentration, highlighting their specificity for RIP1.

RIP1 Signaling Pathway and Inhibition by GSK3145095

RIP1 kinase is a key signaling node in the tumor necrosis factor (TNF) receptor pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can trigger two distinct pathways: a pro-survival pathway leading to the activation of NF-κB, or a pro-death pathway involving either apoptosis or necroptosis. The kinase activity of RIP1 is essential for the induction of necroptosis. **GSK3145095**, by inhibiting the kinase function of RIP1, effectively blocks the necroptotic cell death pathway.





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Figure 1: RIP1 Signaling Pathway. This diagram illustrates the central role of RIP1 in TNF-mediated signaling pathways leading to cell survival, apoptosis, or necroptosis, and the inhibitory action of **GSK3145095** on the necroptotic pathway.

Experimental Protocols

The exceptional selectivity of **GSK3145095** was determined using the KINOMEscan[™] competition binding assay platform from DiscoveRx Corporation.







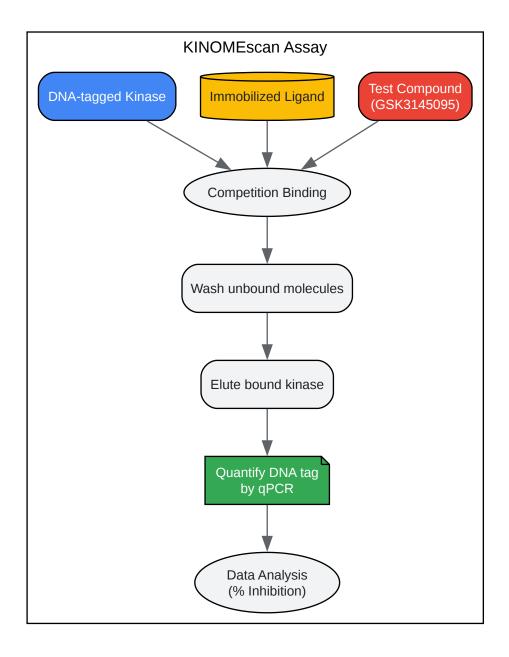
KINOMEscan™ Assay Principle:

The KINOMEscan[™] assay is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases. The core components of the assay are:

- DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA molecule.
- Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.
- Test Compound: The compound of interest (e.g., **GSK3145095**) is added to the assay.

The assay measures the ability of the test compound to compete with the immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.





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Figure 2: KINOMEscan Experimental Workflow. This diagram outlines the key steps of the KINOMEscan competition binding assay used to determine the selectivity of kinase inhibitors like **GSK3145095**.

Experimental Steps:

• Assay Plate Preparation: A solution of the test compound (**GSK3145095** at 10 μ M) is prepared and dispensed into the wells of a microtiter plate.



- Kinase Addition: The DNA-tagged kinases from the screening panel are added to the wells.
- Binding to Immobilized Ligand: The mixture is then transferred to a plate containing the immobilized ligand, and the binding reaction is allowed to reach equilibrium.
- Washing: Unbound kinases and test compound are removed by washing the solid support.
- Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle) to calculate the percent inhibition.

The comprehensive and quantitative nature of the KINOMEscan[™] platform provides a robust assessment of a compound's selectivity across the human kinome, and in the case of **GSK3145095**, confirms its highly specific and singular interaction with RIP1 kinase.

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